molecular formula C9H15ClO3S B2731614 8-Oxaspiro[4.5]decane-3-sulfonyl chloride CAS No. 2402829-27-8

8-Oxaspiro[4.5]decane-3-sulfonyl chloride

Cat. No.: B2731614
CAS No.: 2402829-27-8
M. Wt: 238.73
InChI Key: LNJQQUWMORLSMB-UHFFFAOYSA-N
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Description

8-Oxaspiro[4.5]decane-3-sulfonyl chloride is a chemical compound with the molecular formula C9H15ClO3S. It is characterized by a spirocyclic structure, which includes an oxaspiro ring and a sulfonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxaspiro[4.5]decane-3-sulfonyl chloride typically involves the reaction of a spirocyclic precursor with sulfonyl chloride reagents. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials. These reagents undergo a series of reactions, including nucleophilic substitution and cyclization, to form the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Oxaspiro[4.5]decane-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the oxaspiro ring.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Water or aqueous bases under controlled conditions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

8-Oxaspiro[4.5]decane-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 8-Oxaspiro[4.5]decane-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical transformations, leading to the formation of sulfonamide and sulfonate derivatives. The oxaspiro ring also contributes to the compound’s unique reactivity profile, particularly in oxidation-reduction reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxaspiro[4.5]decane-3-sulfonyl chloride is unique due to its combination of a spirocyclic structure and a reactive sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules. Its ability to undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and reduction, further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

8-oxaspiro[4.5]decane-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3S/c10-14(11,12)8-1-2-9(7-8)3-5-13-6-4-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJQQUWMORLSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)CC1S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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